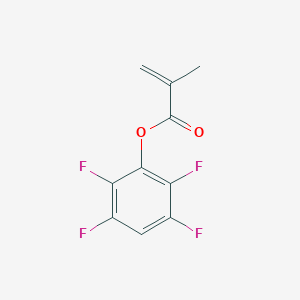

2,3,5,6-tetrafluorophenyl methacrylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c1-4(2)10(15)16-9-7(13)5(11)3-6(12)8(9)14/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQNBJUNTSWDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=CC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544494 | |

| Record name | 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101156-31-4 | |

| Record name | 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Perfluorophenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 2,3,5,6 Tetrafluorophenyl Methacrylate

Synthetic Methodologies for TFPM

The primary method for synthesizing 2,3,5,6-tetrafluorophenyl methacrylate (B99206) involves the esterification of 2,3,5,6-tetrafluorophenol (B1216870) with methacryloyl chloride.

Synthesis of TFPM Derivatives

Heterobifunctional Ligands Incorporating 2,3,5,6-Tetrafluorophenyl Moieties

Synthesis of 2,3,5,6-Tetrafluorophenyl N-(S-Benzoylthioacetyl)glycylglycyl-p-aminobenzoate (OC2)

The synthesis of the heterobifunctional ligand 2,3,5,6-tetrafluorophenyl N-(S-benzoylthioacetyl)glycylglycyl-p-aminobenzoate (OC2) is a multi-step process designed to create a stable compound suitable for long-term storage and subsequent complexation, for instance with technetium-99m (99mTc) for antibody labeling. acs.orgnih.gov The synthetic route is straightforward and involves the formation of peptide bonds and the introduction of the S-benzoylthioacetyl group. acs.org

The process begins with the reaction of succinimidyl S-benzoylthioglycolate and the sodium salt of glycyl-glycine (H-Gly-Gly-OH). This reaction yields S-benzoylmercaptoacetyldiglycine in high quantities. acs.org To ensure the complete conversion of the glycyl-glycine, an excess of the N-hydroxysuccinimide (NHS) ester and elevated temperatures are employed. acs.org

The subsequent step involves reacting the resulting NHS ester with 4-aminobenzoic acid in refluxing acetonitrile (CH3CN). This leads to the formation of a triamide which precipitates from the solution as a white solid. acs.org The purity of this intermediate is typically sufficient for it to be used directly in the final activation step. acs.org

Key Intermediates in the Synthesis of OC2

| Compound Name | Abbreviation / Formula | Role |

|---|---|---|

| Succinimidyl S-benzoylthioglycolate | - | Starting material |

| Glycyl-glycine | H-Gly-Gly-OH | Starting material |

| S-benzoylmercaptoacetyldiglycine | - | Intermediate |

| 4-Aminobenzoic acid | - | Reactant |

Activation with 2,3,5,6-Tetrafluorophenol

The final step in the synthesis of OC2 is the activation of the carboxylic acid group of N-(S-benzoylthioacetyl)glycylglycyl-p-aminobenzoic acid. This is achieved by converting the carboxylic acid into a more reactive 2,3,5,6-tetrafluorophenyl (TFP) ester. This activation is a common strategy in peptide synthesis to facilitate the formation of amide bonds. luxembourg-bio.comucalgary.ca

The activation is performed using 2,3,5,6-tetrafluorophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC). acs.org DCC is a widely used coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then captured by the 2,3,5,6-tetrafluorophenol to form the desired active ester. ucalgary.ca To drive the reaction to completion, a two-fold molar excess of both the 2,3,5,6-tetrafluorophenol and DCC is utilized. acs.org This ensures the complete conversion of the precursor into the final TFP-activated compound, OC2. acs.org

Reagents for Activation Step

| Reagent | Abbreviation | Function |

|---|---|---|

| N-(S-Benzoylthioacetyl)glycylglycyl-p-aminobenzoic acid | Compound 4 | Carboxylic acid precursor |

| 2,3,5,6-Tetrafluorophenol | TFP-OH | Activating agent |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3,5,6-tetrafluorophenyl methacrylate |

| 2,3,5,6-Tetrafluorophenyl N-(S-Benzoylthioacetyl)glycylglycyl-p-aminobenzoate |

| 2,3,5,6-Tetrafluorophenol |

| Succinimidyl S-benzoylthioglycolate |

| Glycyl-glycine |

| S-benzoylmercaptoacetyldiglycine |

| N-hydroxysuccinimide |

| 4-Aminobenzoic acid |

| Acetonitrile |

| N-(S-Benzoylthioacetyl)glycylglycyl-p-aminobenzoic acid |

Polymerization of 2,3,5,6 Tetrafluorophenyl Methacrylate

Homopolymerization of TFPM

The homopolymerization of TFPM yields poly(2,3,5,6-tetrafluorophenyl methacrylate), a versatile precursor polymer. The active ester groups along the polymer chain are amenable to reaction with various nucleophiles, such as primary amines, to produce a library of functional poly(methacrylamides). researchgate.net

Controlled or "living" radical polymerization methods are instrumental in producing well-defined TFPM-based polymers. Among the most effective techniques are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization. These methods provide precise control over the polymer architecture. researchgate.net

Atom Transfer Radical Polymerization has been successfully employed to synthesize well-defined homopolymers of TFPM. researchgate.net This technique relies on a dynamic equilibrium between active propagating radicals and dormant species, typically an alkyl halide, which is mediated by a transition metal complex, most commonly copper.

####### 3.1.1.1.1. Kinetic Studies of ATRP

Kinetic investigations of the ATRP of TFPM confirm the controlled nature of the polymerization. The process demonstrates a first-order kinetic profile with respect to the monomer concentration. This is evidenced by a linear relationship when plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at a given time (ln([M]₀/[M])) against polymerization time. Such linearity indicates that the concentration of active propagating radicals remains constant throughout the reaction, which is a key characteristic of a controlled polymerization process. researchgate.net This controlled behavior supports the "living" nature of the polymerization, allowing for predictable molecular weight evolution with monomer conversion. researchgate.net

####### 3.1.1.1.2. Role of Deactivators (e.g., CuBr₂)

####### 3.1.1.1.3. Initiator Effects on Polymerization Control (e.g., HMTETA, EBiB, MBPA)

The choice of initiator and ligand plays a significant role in the control over the ATRP of TFPM. The ligand, which complexes with the copper catalyst, influences its solubility and reactivity. For instance, 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) has been described as a ligand that provides good control in the conventional ATRP of TFPM, particularly when CuBr₂ is added as a deactivator. researchgate.net

Different initiators, such as ethyl α-bromoisobutyrate (EBiB) and methyl α-bromophenylacetate (MBPA), can also be used. However, their effectiveness can vary. While HMTETA can lead to impressive monomer conversions (over 88%), the resulting polymers may exhibit broad dispersities (Đ > 1.9) when paired with initiators like EBiB or MBPA, indicating a lower degree of control over the polymerization process under those specific conditions. researchgate.net This highlights the importance of carefully selecting and optimizing the combination of ligand and initiator to achieve the desired polymer characteristics.

Table 1: Initiator/Ligand Effects on TFPM ATRP This table is interactive and can be sorted by clicking on the headers.

| Initiator/Ligand System | Monomer Conversion | Dispersity (Đ) | Polymerization Control |

|---|---|---|---|

| EBiB / HMTETA | >88% | 2.24 | Low |

| MBPA / HMTETA | >88% | 1.94 | Low |

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is another highly versatile controlled radical polymerization technique suitable for monomers like TFPM. fluorine1.ru This method does not require a metal catalyst and instead uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. nih.gov The RAFT process involves a degenerative chain transfer mechanism, establishing an equilibrium between active propagating chains and dormant polymeric RAFT adducts. fluorine1.ru

While specific studies on the RAFT homopolymerization of TFPM are not widely detailed, the technique has been proven effective for the closely related and structurally similar monomer, pentafluorophenyl methacrylate (B99206) (PFPMA). fluorine1.ru For PFPMA, chain transfer agents such as 4-cyanopentanoic acid dithiobenzoate and cumyl dithiobenzoate have been used successfully in the presence of an initiator like 2,2'-azoisobutyronitrile (AIBN). fluorine1.ruunipa.it These systems yield well-defined polymers with low polydispersity indices (Mw/Mn < 1.2). unipa.it Given the chemical similarities, these RAFT agents and conditions are expected to be applicable to the controlled polymerization of TFPM, offering a robust, metal-free alternative to ATRP for producing well-defined poly(this compound). fluorine1.ru The versatility of RAFT is a significant advantage, as it tolerates a wide range of functional groups and reaction conditions. nih.gov

Controlled Radical Polymerization Techniques

Thermal Initiation (e.g., AIBN)

The homopolymerization of this compound can be effectively initiated using thermal initiators, with 2,2′-azobisisobutyronitrile (AIBN) being a commonly employed example. In this process, the AIBN molecule decomposes under thermal influence, typically at temperatures between 60 and 80°C, to generate two cyano-2-propyl radicals. These primary radicals then react with a TFPM monomer molecule, initiating the polymerization chain. The process continues through the propagation of the polymer chain by the sequential addition of TFPM monomers. This method is a standard approach for the free-radical polymerization of various methacrylate monomers. The polymerization of related fluorinated monomers, such as pentafluorophenyl methacrylate, has also been successfully carried out using AIBN as a thermal initiator.

Copolymerization of TFPM

TFPM can be copolymerized with a variety of other monomers to synthesize polymers with tailored properties. This approach allows for the incorporation of the unique characteristics of the tetrafluorophenyl ester group into a range of polymeric structures.

Free Radical Copolymerization with Methyl Methacrylate (MMA)

The free-radical copolymerization of TFPM with methyl methacrylate (MMA) is a significant method for modifying the properties of poly(methyl methacrylate) (PMMA). researchgate.net This process is typically carried out in solution using a thermal initiator like AIBN. The resulting copolymers combine the properties of both monomers, potentially leading to materials with enhanced thermal stability and modified refractive indices compared to pure PMMA. researchgate.netelsevierpure.com The incorporation of the fluorinated monomer can also decrease water absorption in the final material. elsevierpure.com

However, these ratios are typically determined by conducting a series of copolymerization reactions with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion (<10%). nih.gov The data is then processed using linearization methods such as the Fineman-Ross or Kelen-Tudos equations to calculate the reactivity ratios. nih.govresearchgate.netrsc.orgekb.eg The product of the reactivity ratios (r1 * r2) provides insight into the monomer distribution in the copolymer chain. An r1 * r2 value close to 1 indicates a completely random distribution, while a value approaching 0 suggests a tendency towards alternation.

The composition of poly(TFPM-co-MMA) copolymers is determined using spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary method for this analysis. researchgate.net By integrating the signals corresponding to specific protons of each monomer unit, the molar ratio of the monomers in the copolymer chain can be accurately calculated. For instance, the methoxy (B1213986) protons (-OCH₃) of the MMA units provide a distinct signal that can be compared with signals from the aromatic region of the TFPM units to quantify the composition. Fourier-transform infrared spectroscopy (FTIR) can also be used to confirm the incorporation of both monomers by identifying their characteristic absorption bands.

Table 1: Hypothetical ¹H-NMR Data for Copolymer Composition Analysis This table is for illustrative purposes to demonstrate the method of calculation.

| Copolymer Sample | Integral of MMA Protons (-OCH₃) | Integral of TFPM Aromatic Proton (-CH-) | Mole Fraction MMA in Copolymer (F_MMA) | Mole Fraction TFPM in Copolymer (F_TFPM) |

|---|---|---|---|---|

| TFPM-MMA-1 | 3.00 | 0.50 | 0.67 | 0.33 |

| TFPM-MMA-2 | 3.00 | 1.00 | 0.50 | 0.50 |

| TFPM-MMA-3 | 3.00 | 2.00 | 0.33 | 0.67 |

Calculation based on (Integral MMA / 3) / [(Integral MMA / 3) + (Integral TFPM / 1)]

Studies have shown that the copolymerization of this compound with methyl methacrylate exhibits a random copolymerization character. researchgate.net This indicates that the monomer units are distributed randomly along the polymer backbone. This characteristic is typical for free-radical copolymerizations where the reactivity ratios (r1 and r2) are both less than or equal to 1, or their product is close to unity. In such a system, the growing radical chain does not show a strong preference for adding one monomer over the other, leading to a statistical distribution determined by the monomer feed concentrations and their reactivity ratios.

Block Copolymerization with Other Monomers

Beyond random copolymers, TFPM is also utilized in the synthesis of more complex architectures like block copolymers. Well-defined homopolymers of TFPM, synthesized via controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), can serve as macroinitiators for the polymerization of a second monomer. This allows for the creation of diblock copolymers. For example, a well-defined poly(TFPM) homopolymer has been successfully chain-extended with 2-(dimethylamino)ethyl methacrylate (DMAEMA) to form a poly(TFPM)-b-poly(DMAEMA) diblock copolymer. This demonstrates the utility of TFPM as a precursor for creating functional block copolymers with distinct segments.

Block Copolymerization with 2-(dimethylamino)ethyl methacrylate (DMAEMA) via ATRP

The synthesis of well-defined block copolymers containing a poly(this compound) (PTFPM) segment can be effectively achieved using Atom Transfer Radical Polymerization (ATRP). Research has demonstrated the successful controlled polymerization of TFPM, which can then be utilized as a macroinitiator for the subsequent polymerization of other monomers. researchgate.net

A key example is the block copolymerization of TFPM with 2-(dimethylamino)ethyl methacrylate (DMAEMA). The process begins with the synthesis of a well-defined PTFPM homopolymer via ATRP. This polymerization requires careful control, often with the addition of a deactivator like copper(II) bromide (CuBr₂), to slow the reaction rate and minimize premature termination, ensuring the "living" nature of the polymer chains. researchgate.net The resulting PTFPM macroinitiator, with a reactive terminal group, is then used to initiate the polymerization of DMAEMA. This chain extension process yields a PTFPM-b-PDMAEMA diblock copolymer. researchgate.net The successful formation of these block copolymers is confirmed by kinetic studies showing a linear increase in molecular weight with monomer conversion and the preservation of low polydispersity indices (PDI). researchgate.net

The resulting amphiphilic block copolymers, combining a hydrophobic fluorinated block with a hydrophilic and pH-responsive PDMAEMA block, are of significant interest for applications in drug delivery and smart materials.

Copolymerization with Temperature-Responsive Blocks (e.g., poly(N-isopropylacrylamide))

The incorporation of environmentally responsive segments, such as the thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAM), with fluorinated blocks creates "smart" materials that can change their properties in response to temperature changes. While direct copolymerization of TFPM with N-isopropylacrylamide has been explored, a closely related monomer, 2,3,5,6-tetrafluorophenyl acrylate (B77674) (TFPA), has been successfully used to create such materials via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. researchgate.net

In a representative synthesis, a well-defined diblock copolymer was created containing a temperature-responsive PNIPAM block and a second block of N,N-dimethylacrylamide copolymerized with the active ester TFPA. researchgate.net PNIPAM is well-known for exhibiting a lower critical solution temperature (LCST) in water, typically around 32°C, above which it undergoes a reversible hydrophilic-to-hydrophobic transition. rsc.org By creating block copolymers that pair a PNIPAM segment with a reactive fluorinated polymer segment, this temperature-responsive behavior can be conferred to the entire macromolecular structure. researchgate.net Such copolymers have potential in bioconjugation, where the polymer can be attached to a biomolecule, creating a conjugate that can be modulated by temperature. researchgate.net

Fluorinated Diblock Copolymers

Fluorinated diblock copolymers are a broad class of materials that leverage the unique properties of fluorinated polymers, such as hydrophobicity, oleophobicity, low surface energy, and chemical stability. researchgate.netresearchgate.net The synthesis of these materials is often accomplished through controlled radical polymerization techniques like ATRP, which allow for the sequential addition of different monomers to create well-defined block structures. researchgate.net

A general strategy for synthesizing semifluorinated fluorocarbon-hydrocarbon diblock copolymers involves a two-step process. researchgate.net First, a non-fluorinated polymer block (e.g., polystyrene, poly(methyl acrylate)) is synthesized via ATRP to act as a macroinitiator. This macroinitiator is then isolated and used to initiate the polymerization of a fluorinated monomer, such as TFPM, to form the second block. researchgate.net The resulting diblock copolymers consist of two distinct, covalently linked chains with disparate properties. This molecular architecture drives self-assembly into various nanostructures (e.g., micelles, vesicles) in selective solvents and allows for the modification of surface properties, making them useful as emulsifiers, dispersion stabilizers, and for creating water- and oil-repellent surfaces. researchgate.net The copolymers with DMAEMA (Section 3.2.2.1) and PNIPAM (Section 3.2.2.2) are specific examples of this versatile class of materials.

Copolymerization with Pentafluorophenyl Methacrylate (PFPMA) and 4-trifluoromethyl-2,3,5,6-tetrafluorophenyl methacrylate (TFMPMA)

The copolymerization of TFPM with other highly fluorinated methacrylates, such as pentafluorophenyl methacrylate (PFPMA) and 4-trifluoromethyl-2,3,5,6-tetrafluorophenyl methacrylate (TFMPMA), allows for the fine-tuning of polymer properties like thermal stability, refractive index, and reactivity. While direct kinetic studies on the copolymerization of TFPM with these specific comonomers are not extensively detailed, research on analogous systems provides significant insight.

Studies involving the copolymerization of TFPM, PFPMA, and TFMPMA with methyl methacrylate (MMA) have shown that these polymerizations typically result in random copolymers. chemspeed.com The properties of these copolymers, such as the glass transition temperature (Tg), can be tailored by adjusting the monomer feed ratio. For instance, copolymers of TFPMA (a TFPM isomer) and PFPMA with MMA exhibit Tg values that deviate positively from theoretical predictions, suggesting specific interactions between the fluorinated and non-fluorinated monomer units that restrict segmental mobility. chemspeed.com

The reactivity of these fluorinated monomers in copolymerizations is a critical factor. Kinetic investigations into the RAFT copolymerization of PFPMA and MMA have determined their reactivity ratios, providing a quantitative measure of whether the monomers prefer to add to themselves or cross-propagate. elsevierpure.com Such data is essential for predicting and controlling the final copolymer composition and microstructure. Copolymerizing different active ester monomers, like TFPM and PFPMA, can yield materials with a gradient of reactivity for subsequent post-polymerization modification.

| Monomer System | Polymerization Method | Key Findings |

| TFPMA/PFPMA/TFMPMA with MMA | Radical Copolymerization | Resulted in random copolymers with tunable glass transition temperatures. chemspeed.com |

| PFPMA with MMA | RAFT | Reactivity ratios were determined (rPFPMA = 1.06, rMMA = 0.44), indicating a slight preference for MMA radicals to add PFPMA. elsevierpure.com |

| Fluorinated styrenes with MMA | Radical Copolymerization | Copolymers showed enhanced thermal stability and reduced water absorption compared to pure PMMA. |

Crosslinked Polymeric Networks from TFPM

Poly(this compound) serves as an excellent precursor for the formation of crosslinked polymeric networks. The tetrafluorophenyl ester side chains of the polymer are highly reactive active esters that can undergo efficient nucleophilic substitution with primary and secondary amines. researchgate.netresearchgate.net This reactivity forms the basis for creating chemically crosslinked materials.

The crosslinking process involves a post-polymerization modification step. First, linear PTFPM chains are synthesized, typically via a controlled polymerization method to ensure a defined molecular weight and narrow distribution. These linear polymers are then reacted with a crosslinking agent containing at least two nucleophilic groups, such as a diamine (e.g., ethylenediamine, hexamethylenediamine). Each amine group on the crosslinker can react with a tetrafluorophenyl ester on a different polymer chain, forming stable amide bonds and creating a three-dimensional network structure. researchgate.net

The density of the crosslinks, which dictates the mechanical properties and swelling behavior of the resulting network, can be precisely controlled by adjusting the molar ratio of the diamine crosslinker to the active ester repeating units on the polymer chains. This method provides a versatile platform for producing functional polymer networks and hydrogels, as the properties can be tailored for specific applications by selecting different amine-containing crosslinkers.

Characterization of Poly 2,3,5,6 Tetrafluorophenyl Methacrylate and Copolymers

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the polymer.

NMR spectroscopy is a powerful tool for the structural analysis of PTFPMA.

¹H NMR: In the ¹H NMR spectrum of the monomer, 2,3,5,6-tetrafluorophenyl methacrylate (B99206) (TFPMA), characteristic signals for the vinyl protons are observed at approximately 6.45 ppm and 5.91 ppm, while the methyl protons of the methacrylate group appear around 2.09 ppm. utwente.nl For the polymer, these vinyl proton signals disappear, and broad resonances corresponding to the polymer backbone and the methyl protons are observed. For copolymers, the relative integration of signals from the different monomer units can be used to determine the copolymer composition. utwente.nl

¹³C NMR: The ¹³C NMR spectrum of PTFPMA shows signals corresponding to the carbonyl carbon of the ester group, the quaternary carbon of the methacrylate unit, and the carbons of the tetrafluorophenyl ring. The specific chemical shifts provide insight into the polymer's microstructure.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated polymers. For the TFPMA monomer, distinct signals are observed for the different fluorine environments on the aromatic ring, typically around -152.7 ppm, -158.2 ppm, and -162.5 ppm. utwente.nl Upon polymerization, these signals often broaden. utwente.nl In copolymers, changes in the chemical shifts of the fluorine atoms can provide information about the local environment and the distribution of the monomer units. For instance, in copolymers with monomers like 2,2,2-trifluoroethyl acrylate (B77674) (TFEA), distinct fluorine signals from each fluorinated monomer can be observed. nih.gov

| Nucleus | Monomer (TFPMA) Chemical Shift (ppm) | Polymer (PTFPMA) Chemical Shift (ppm) |

| ¹H | 6.45 (vinyl), 5.91 (vinyl), 2.09 (methyl) utwente.nl | Broad backbone and methyl signals |

| ¹⁹F | -152.7, -158.2, -162.5 utwente.nl | Broadened signals around -152.1, -159.6, -164.5 utwente.nl |

FTIR spectroscopy is used to identify the characteristic functional groups in PTFPMA. The spectrum of PTFPMA typically displays a strong absorption band for the carbonyl (C=O) stretching of the ester group. Other prominent peaks correspond to the C-F stretching vibrations of the tetrafluorophenyl ring and the C-O stretching of the ester group. The disappearance of the C=C stretching vibration from the methacrylate monomer confirms successful polymerization. In studies of copolymers, such as those with methyl methacrylate, the FTIR spectra can be used to confirm the incorporation of both monomer units. researchgate.net

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| C=O (ester) | ~1750 |

| C-F (aromatic) | ~1100-1200 |

| C-O (ester) | ~1150-1250 |

UV-Vis spectroscopy provides information about the electronic transitions within the polymer. PTFPMA typically exhibits absorption in the ultraviolet region due to the π-π* transitions of the aromatic tetrafluorophenyl groups. The position of the absorption maximum (λmax) can be influenced by the solvent and the polymer's conformation. This technique can be used to monitor polymerization reactions or degradation processes that alter the electronic structure of the polymer.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable technique for determining the molecular weight and end-group analysis of polymers. sigmaaldrich.comnih.gov It provides a mass spectrum where individual polymer chains can be resolved, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). sigmaaldrich.com The mass of the repeating monomer unit can be confirmed from the mass difference between adjacent peaks in the spectrum. shimadzu.com For copolymers, the complexity of the spectrum increases, but it can still provide valuable information about the composition and sequence distribution. shimadzu.com

Chromatographic Techniques

Chromatographic methods are essential for determining the molecular weight distribution of polymers.

GPC, also known as SEC, is the most common technique for analyzing the molecular weight distribution of polymers. lcms.czufl.edu The polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. By calibrating with standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ = Mw/Mn) of the polymer can be determined. ufl.edued.ac.uk For PTFPMA and its copolymers, GPC/SEC is routinely used to confirm the controlled nature of the polymerization and to assess the impact of reaction conditions on the final polymer properties. utwente.nl The choice of eluent and column is critical for obtaining accurate results. ufl.edu

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average molecular weight of a polymer that is more sensitive to the presence of high molecular weight chains. |

| PDI (Đ) (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). A value of 1.0 indicates a monodisperse polymer. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a chromatographic technique used to separate mixtures. In the context of polymer science, TLC can be a straightforward and rapid method to assess the purity of the monomer, 2,3,5,6-tetrafluorophenyl methacrylate, before polymerization. It can also be employed to monitor the progress of the polymerization reaction by observing the disappearance of the monomer spot and the appearance of the polymer spot, which typically remains at the baseline due to its high molecular weight and low mobility.

The process involves spotting a small amount of the sample solution onto a stationary phase, which is a thin layer of adsorbent material, usually silica (B1680970) gel, on a flat carrier such as a glass plate or aluminum foil. A solvent or solvent mixture, known as the mobile phase, is then allowed to move up the plate via capillary action. Separation occurs as different components travel up the plate at different rates. The separation is based on the differential partitioning of the components between the stationary and mobile phases. While a valuable tool for monomer and reaction monitoring, detailed TLC studies providing specific retention factor (Rf) values for Poly(this compound) are not extensively detailed in the available literature.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. For a polymer like Poly(this compound), this analysis is crucial to confirm that the synthesized material has the correct empirical formula, verifying its purity and structure. The analysis measures the weight percentage of carbon (C), hydrogen (H), and other elements like fluorine (F) and oxygen (O).

The theoretical elemental composition is calculated from the chemical formula of the polymer's repeating unit, C₁₀H₆F₄O₂. Experimental values obtained from analysis of a purified polymer sample are then compared to these theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the successful synthesis of the target polymer.

Table 1: Theoretical Elemental Composition of Poly(this compound)

| Element | Symbol | Atomic Weight | Molar Mass of Repeating Unit ( g/mol ) | Theoretical Weight % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 234.16 | 51.29% |

| Hydrogen | H | 1.01 | 234.16 | 2.59% |

| Fluorine | F | 19.00 | 234.16 | 32.46% |

Thermal Analysis

Thermal analysis techniques are employed to study the properties of materials as they change with temperature. For polymers, this includes determining their thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability of a polymer. For Poly(this compound) and its copolymers, TGA is used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.

Fluorinated polymers are generally known for their high thermal stability. Research indicates that copolymers containing fluorinated methacrylate monomers exhibit enhanced thermal resistance. While specific TGA thermograms and detailed degradation data for the homopolymer of this compound are not widely published, related fluorinated methacrylate copolymers are reported to be thermally stable up to temperatures in the range of 300-400°C. The degradation process typically involves the decomposition of the polymer backbone at elevated temperatures.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is a primary method for determining the glass transition temperature (Tg) of amorphous polymers. The Tg is a critical property, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For copolymers, the Tg is influenced by the composition of the constituent monomers. Studies on the copolymerization of this compound (TFPMA) with methyl methacrylate (MMA) have shown that the incorporation of the fluorinated monomer significantly affects the thermal properties of the resulting material. Research has demonstrated that the glass transition temperatures of these copolymers can be tailored by adjusting the weight percentage of the TFPMA monomer. Specifically, an increase in the TFPMA content leads to a corresponding increase in the Tg of the copolymer. researchgate.net

Table 2: Glass Transition Temperatures (Tg) of Poly(TFPMA-co-MMA) Copolymers

| TFPMA Content (wt. %) | MMA Content (wt. %) | Glass Transition Temperature (Tg) |

|---|---|---|

| 0 | 100 | ~105°C |

| 10 | 90 | 115°C researchgate.net |

This trend indicates that the bulky, rigid tetrafluorophenyl group restricts the segmental motion of the polymer chains, thus requiring more thermal energy for the transition from the glassy to the rubbery state. This ability to modulate the Tg is valuable for designing materials for specific applications that require enhanced thermal performance compared to standard poly(methyl methacrylate) (PMMA).

Morphological and Surface Characterization

Understanding the morphology and surface features of a polymer is essential for its application, particularly in areas like coatings, films, and nanomaterials.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. An electron beam is scanned across the surface of a sample, and the resulting interactions are collected to form an image.

While specific SEM studies on Poly(this compound) are limited, research on the closely related poly(pentafluorophenyl methacrylate) (PPFMA) provides valuable insights. When block copolymers containing PPFMA are synthesized using methods like photo-initiated polymerization-induced self-assembly (PISA), they can form well-defined nanostructures. Characterization of these nano-objects using microscopy techniques reveals the formation of uniform spheres, often with textured surfaces. The size of these spherical nanoparticles can be controlled by adjusting the polymerization conditions. It is expected that Poly(this compound), due to its similar chemical structure as an activated ester polymer, would exhibit comparable self-assembly behavior, leading to the formation of structured surfaces or nanoparticles like spheres and other morphologies under appropriate formulation conditions.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. In the context of poly(this compound) [P(TFPMA)] and its copolymers, AFM is employed to visualize the surface morphology, roughness, and phase separation in polymer blends or block copolymers.

Research on coating films derived from copolymers of this compound (TFPMA) and methyl methacrylate (MMA) has utilized AFM to study their surface characteristics. researchgate.net These investigations reveal information about the uniformity of the coating and the distribution of different polymer domains on the surface. For instance, in related fluorinated methacrylate polymer systems, such as nano-objects developed from poly(pentafluorophenyl methacrylate), AFM analysis has identified distinct surface topologies. zenodo.org These studies have shown that spherical nanoparticles formed through polymerization-induced self-assembly (PISA) can possess rough or textured surface topologies, which are visible through AFM imaging. zenodo.org Such topographical features are crucial as they can influence the material's interaction with its environment, affecting properties like hydrophobicity and adhesion.

The data obtained from AFM analysis includes qualitative topographical maps and quantitative measurements of surface roughness parameters, such as the root-mean-square (RMS) roughness. This information is vital for applications where surface finish is critical, for example, in the development of self-cleaning coatings or advanced optical devices. researchgate.net

Contact Angle Measurements (for surface properties)

Contact angle measurements are a fundamental method for characterizing the wettability and surface energy of a solid material. The angle formed by a liquid droplet on a polymer surface provides a quantitative measure of the surface's hydrophobicity or hydrophilicity. For polymers containing fluorine, such as P(TFPMA), high contact angles with water are generally expected due to the low surface energy of fluorinated compounds.

Studies on copolymers incorporating fluorinated methacrylates demonstrate a clear relationship between the fluorine content and the surface properties. For copolymers of glycidyl (B131873) methacrylate (GMA) and various fluoroalkyl methacrylates (FMA), increasing the proportion of the fluorinated monomer leads to a significant increase in the water contact angle, indicating enhanced hydrophobicity. mdpi.com For instance, modifying a surface with a copolymer containing 66% of a fluoroalkyl methacrylate can result in contact angles approaching those of the pure fluorinated homopolymer, achieving superhydrophobic properties with contact angles exceeding 150°. mdpi.com

In the case of TFPMA/MMA copolymers, contact angle measurements are used to assess the surface properties of coating films. researchgate.net The introduction of the fluorinated TFPMA monomer into a polymethyl methacrylate (PMMA) matrix is known to significantly alter the surface energy. Blends of PMMA with other poly(perfluoromethyl methacrylate)s have shown that even small amounts of the fluorinated component can dominate the surface, leading to very low surface energies and high water contact angles. nih.gov This is due to the tendency of the low-energy fluorinated segments to migrate to the polymer-air interface during film formation.

The data below illustrates the effect of copolymer composition on the water contact angle for related fluoroalkyl methacrylate and glycidyl methacrylate copolymers, which demonstrates the principles applicable to P(TFPMA) copolymers.

| Copolymer System | Fluoroalkyl Methacrylate (FMA) Content (%) | Water Contact Angle (°) | Reference |

|---|---|---|---|

| poly-(HBMA-co-GMA) | 33 | ~105 | mdpi.com |

| poly-(HBMA-co-GMA) | 66 | ~110 | mdpi.com |

| poly-(HBMA) Homopolymer | 100 | ~111 | mdpi.com |

| poly-(TEMA-co-GMA) on textured surface | 66 | up to 168 | mdpi.com |

| poly-(TEMA) Homopolymer on textured surface | 100 | up to 168 | mdpi.com |

Applications of Poly 2,3,5,6 Tetrafluorophenyl Methacrylate and Its Copolymers

Precursor Polymers for Highly Functionalized Materials

The TFP ester of PTFPMA is a highly reactive leaving group, particularly susceptible to nucleophilic attack by primary and secondary amines. This reactivity is the foundation for its use as a precursor polymer, enabling the straightforward synthesis of a wide array of functional polymers with tailored properties.

Synthesis of Poly(methacrylamides) Libraries

PTFPMA serves as a valuable platform for the synthesis of diverse libraries of poly(methacrylamides). The traditional approach of directly polymerizing methacrylamide (B166291) monomers can be challenging for certain derivatives. By first synthesizing a well-defined PTFPMA polymer, a variety of amine-containing molecules can be subsequently attached to the polymer backbone through a simple amidation reaction. This post-polymerization modification strategy allows for the creation of a library of polymers with identical backbone structures but varying side-chain functionalities.

This method offers several advantages, including the ability to produce polymers that would be difficult to synthesize directly. The reaction with unhindered primary amines typically proceeds to completion, ensuring a high degree of functionalization. This approach has been successfully used to create libraries of water-soluble polymers by reacting PTFPMA with a range of functional amines.

Table 1: Synthesis of Poly(methacrylamide) Libraries from PTFPMA

| Amine Nucleophile | Resulting Poly(methacrylamide) Functionality | Significance |

|---|---|---|

| Various primary amines | Diverse library of functional polymethacrylamides | Enables rapid screening of polymer properties for various applications. |

| Water-soluble amines | Library of water-soluble polymers | Useful for biomedical and aqueous-based applications. datapdf.com |

Polymer-Antibody Conjugations

The high reactivity of the TFP active ester makes PTFPMA and its copolymers excellent candidates for bioconjugation, particularly for attaching polymers to antibodies. These polymer-antibody conjugates are of significant interest in targeted drug delivery and diagnostics. The polymer can enhance the stability, solubility, and circulation time of the antibody, while the antibody provides specific targeting to cells or tissues of interest.

For instance, a well-defined diblock copolymer containing a block of 2,3,5,6-tetrafluorophenyl acrylate (B77674) has been successfully conjugated to an anti-p24 IgG antibody. The conjugation was highly efficient, reaching approximately 100% in a short period at room temperature. datapdf.com This demonstrates the utility of TFP-containing polymers for creating advanced bioconjugates with preserved biological activity. Such conjugates can also be designed to be stimuli-responsive, for example, by incorporating a temperature-responsive block like poly(N-isopropylacrylamide), which can be conferred to the final polymer-antibody conjugate.

Polymer-Drug Conjugates

The concept of polymer-drug conjugates involves covalently attaching a therapeutic agent to a polymer backbone. This approach can improve the drug's solubility, stability, and pharmacokinetic profile, and can enable targeted delivery to reduce side effects. While the direct use of PTFPMA in clinically evaluated polymer-drug conjugates is not yet widely documented, its role as a precursor for functional polymers makes it a highly relevant platform for this application.

Polymers with active ester side chains, such as PTFPMA, can be used to readily conjugate drugs containing amine groups. This allows for the creation of prodrugs that can release the active therapeutic under specific physiological conditions. The versatility of the PTFPMA platform allows for the incorporation of various linkers between the polymer and the drug to control the release kinetics.

Advanced Materials and Coatings

The incorporation of fluorine atoms in PTFPMA significantly influences its physical and chemical properties, making it and its copolymers valuable for creating advanced materials and high-performance coatings with tailored surface characteristics.

High-Performance Coatings and Adhesives

Fluorinated polymers are known for their excellent thermal stability, chemical resistance, and low surface energy, which are desirable properties for high-performance coatings and adhesives. Copolymers of 2,3,5,6-tetrafluorophenyl methacrylate (B99206) can be designed to have a combination of properties, such as durability, weather resistance, and specific adhesion characteristics. The ability to modify the polymer after its application as a coating also opens up possibilities for creating functional surfaces. While specific performance data for adhesives based solely on PTFPMA is limited in publicly available literature, the general properties of fluorinated acrylates suggest their potential in formulations requiring strong bonding and environmental resistance.

Materials with Tuned Surface Properties (e.g., Water Repellency, Anti-fouling)

The presence of multiple fluorine atoms in the TFP group leads to polymers with low surface energy. This property is directly related to water repellency (hydrophobicity) and the ability to resist the adhesion of organisms (anti-fouling).

Surfaces coated with PTFPMA or its copolymers are expected to exhibit high water contact angles, indicating poor wetting and a hydrophobic nature. This is a key characteristic for creating water-repellent surfaces for various applications, from textiles to electronic components.

Table 2: Surface Properties of Fluorinated Methacrylate Polymers

| Polymer/Coating | Water Contact Angle (°) | Surface Energy (mN/m) | Key Finding |

|---|---|---|---|

| Poly(perfluoromethyl methacrylate)s | High (specific values vary with side group) | 10.2 - 12.6 | Very low surface energies are maintained even in blends with PMMA. nih.gov |

| Poly(2,2,2-trifluoroethyl methacrylate) modified coatings | Increases with fluorine content | Decreases with fluorine content | Enhanced hydrophobicity with increasing fluorine content. researchgate.net |

The low surface energy of PTFPMA-based coatings also contributes to their anti-fouling potential. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wet surfaces, is a significant problem in marine environments and medical applications. Low surface energy coatings make it more difficult for organisms to attach and easier to remove any that do. While specific anti-fouling performance data for PTFPMA is an active area of research, the principles of using fluorinated polymers to create foul-release surfaces are well-established.

Optical Materials

Copolymers of 2,3,5,6-tetrafluorophenyl methacrylate (TFPMA) with other monomers, such as methyl methacrylate (MMA), have been investigated for their potential in optical applications. The fluorine content in these copolymers allows for the tuning of their refractive index. Research has shown that the refractive indices of TFPMA/MMA copolymers can be tailored within the range of 1.4350 to 1.4872 at a wavelength of 532 nm. This property is crucial for the fabrication of optical components where precise light management is required. These copolymers are also noted for their thermal stability, withstanding temperatures up to 297–323°C, and exhibit reduced water absorption compared to pure poly(methyl methacrylate) (PMMA), which enhances their durability in various environments. google.com

The unique optical properties of fluorinated polymers make them suitable for applications such as in polymer optical fibers, where control over the refractive index is essential for guiding light effectively. soton.ac.uk

Dielectrics for Transistors

Fluorinated polymers are recognized for their low dielectric constants, a desirable characteristic for insulating layers in electronic devices like transistors. While specific data for PTFPMA is limited, studies on analogous fluorinated copolymers, such as those of pentafluorostyrene (PFS) and methyl methacrylate (MMA), provide insight into the potential of PTFPMA-based materials. In these copolymers, the dielectric constant can be linearly tuned by adjusting the proportion of the fluorinated monomer. For instance, the dielectric constant of PFS/MMA copolymers has been shown to decrease from 3.9 to 2.3 at 100 kHz as the PFS content increases. fluorine1.rumdpi.com This tunability is critical for optimizing the performance of organic thin-film transistors (OTFTs), where a lower dielectric constant can reduce power consumption and improve device speed. fluorine1.rumdpi.com The hydrophobic nature of fluorinated polymers can also be advantageous in controlling the interface with the semiconductor layer in OTFTs. fluorine1.ru

Table 1: Dielectric Properties of a Model Fluorinated Copolymer (PFS/MMA)

| PFS Content in Copolymer | Dielectric Constant (at 100 kHz) |

| Low | 3.9 |

| High | 2.3 |

This data is for a poly(pentafluorostyrene-ran-methyl methacrylate) copolymer and is presented as an illustrative example of the effect of fluorination on the dielectric constant. fluorine1.rumdpi.com

Antireflection Coatings

The ability to control the refractive index of fluorinated methacrylate copolymers makes them promising candidates for antireflection coatings (ARCs). google.comgoogle.comnih.gov The principle of a single-layer ARC is to have a refractive index that is the square root of the substrate's refractive index and a thickness of one-quarter of the wavelength of light. soton.ac.uk By copolymerizing TFPMA with other monomers, it is possible to achieve a low refractive index, which is often a requirement for effective ARCs on common substrates like glass and plastics. google.com

Fluoro(meth)acrylate polymers are utilized in low refractive index coating compositions. google.com These coatings can be applied to a variety of surfaces to reduce glare and improve light transmission, which is particularly important for displays, lenses, and solar cells. google.comnih.gov The fluorinated moieties in the polymer contribute to lowering the surface energy, which can also impart hydrophobic and self-cleaning properties to the coating. nih.gov

Biomedical Applications

Methacrylate-based polymers are extensively studied for a range of biomedical applications due to their biocompatibility and tunable properties. nih.govnih.govnih.gov

Drug Delivery Systems (e.g., pH-responsive biomaterials)

Copolymers incorporating monomers with ionizable side groups can exhibit pH-responsive behavior, making them "smart" materials for targeted drug delivery. For instance, copolymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) have tertiary amine groups that become protonated at lower pH values, such as those found in tumor microenvironments or within endosomes of cells. monash.edud-nb.info This protonation leads to a change in the polymer's solubility and conformation, which can trigger the release of an encapsulated drug.

While specific studies on TFPMA-based pH-responsive systems are not widely available, the principle can be applied by copolymerizing TFPMA with a functional monomer like DMAEMA. The hydrophobic, fluorinated TFPMA block could form the core of a nanoparticle or micelle for encapsulating a hydrophobic drug, while the DMAEMA block would provide the pH-sensitive shell. At physiological pH (around 7.4), the drug would be retained within the core. Upon reaching a more acidic environment (pH below the pKa of the DMAEMA units), the shell would become hydrophilic, leading to the destabilization of the nanoparticle and the release of the drug. monash.edud-nb.infomdpi.com

Table 2: pH-Responsive Behavior of a Model Methacrylate Copolymer

| pH | State of Amine Groups in DMAEMA | Polymer Conformation | Drug Release |

| 7.4 | Deprotonated (Neutral) | Hydrophobic, collapsed | Minimal |

| < 6.5 | Protonated (Charged) | Hydrophilic, swollen | Triggered |

This table illustrates the general principle of pH-responsive drug release using DMAEMA-containing copolymers. monash.edud-nb.info

Tissue Engineering Scaffolds

Polymeric scaffolds are crucial in tissue engineering as they provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. nih.gov Methacrylate-based polymers are often used to create these scaffolds due to their biocompatibility and tunable mechanical properties. researchgate.net The porosity, pore size, and mechanical stiffness of the scaffold can be controlled to mimic the native extracellular matrix of the target tissue. nih.gov

While there is a lack of specific research on the use of PTFPMA for tissue engineering scaffolds, the general principles of methacrylate-based scaffolds would apply. The incorporation of fluorine could potentially be used to modify the surface properties of the scaffold, such as its hydrophobicity, which can influence protein adsorption and subsequent cell attachment and behavior. nih.govnih.gov

Wound Dressing Applications

Advanced wound dressings aim to provide a moist environment conducive to healing, protect the wound from infection, and be easily removable without causing trauma. nih.govnih.gov Methacrylate-based hydrogels are well-suited for these applications as they can absorb large amounts of wound exudate while maintaining a moist interface. nih.gov

There are no specific studies found on the use of PTFPMA in wound dressings. However, methacrylate-based dressings, in general, have been shown to be effective. For instance, a multilayered wound dressing composed of polyhydroxyethyl methacrylate and polyhydroxypropyl methacrylate has been developed for the sustained release of pain-relieving drugs. nih.gov The biocompatibility of these polymers with human skin fibroblasts is a key advantage. nih.gov It is conceivable that copolymers of TFPMA could be developed to create wound dressings with tailored properties, such as controlled drug release or modified surface interactions with the wound bed.

Conjugation in Diagnostic and Therapeutic Agents (e.g., 99mTc ligands)

The functional core of poly(this compound) [p(TFPMA)] lies in its tetrafluorophenyl (TFP) ester side chains, which act as highly efficient active esters for bioconjugation. This reactivity is pivotal for the development of advanced diagnostic and therapeutic agents. While direct studies on p(TFPMA) copolymers for conjugating 99mTc ligands are not extensively documented, the principles of this application can be understood through closely related polymer systems and the inherent reactivity of the TFP ester group.

A significant demonstration of the TFP active ester's utility is seen in a well-defined diblock copolymer containing 2,3,5,6-tetrafluorophenyl acrylate (TFPA), a structural analog of TFPMA. acs.orgacs.org This copolymer was successfully conjugated to an anti-p24 IgG antibody with approximately 100% efficiency in just two hours at room temperature. acs.orgacs.org The resulting polymer-antibody conjugate retained its specific binding affinity for the p24 antigen, showcasing that the conjugation process did not compromise the antibody's biological activity. acs.orgacs.org This high reactivity and preservation of biomolecule function are critical for creating effective diagnostic and therapeutic agents. acs.orgacs.org

The underlying chemistry involves the reaction of the TFP active ester with primary amines, such as the lysine residues present on the surface of antibodies and other proteins. acs.orgacs.org This reaction forms a stable amide bond, covalently linking the polymer to the biomolecule. acs.org The TFP ester is particularly advantageous as it is more resistant to hydrolysis under basic conditions compared to more commonly used N-hydroxysuccinimide (NHS) esters, allowing for more controlled and efficient conjugation. acs.org

In the context of 99mTc ligands, a polymer like p(TFPMA) could serve as a versatile platform. The polymer backbone can be engineered to carry multiple copies of a 99mTc chelating ligand. By incorporating TFPMA monomers, the resulting copolymer gains the ability to be conjugated to a targeting moiety, such as a monoclonal antibody or a peptide, that specifically binds to diseased cells or tissues. The antibody would guide the entire polymer-ligand conjugate to the target site, where the radioactive 99mTc can be detected for diagnostic imaging (e.g., SPECT scans) or deliver a therapeutic dose of radiation.

The efficiency of this "grafting-to" approach, where a pre-synthesized polymer is attached to a biomolecule, is crucial for creating well-defined bioconjugates. acs.orgacs.org The high efficiency of the TFP ester chemistry ensures that a sufficient amount of the polymer carrying the 99mTc ligand is attached to the targeting antibody, which is essential for achieving a strong signal in diagnostic imaging or an effective therapeutic outcome.

Table 1: Research Findings on a Related Polymer for Antibody Conjugation

| Polymer System | Conjugation Target | Efficiency | Key Finding |

| Diblock copolymer with 2,3,5,6-tetrafluorophenyl acrylate | Anti-p24 IgG antibody | ~100% in 2 hours | The polymer-antibody conjugate retained the specific binding efficiency of the native antibody. acs.orgacs.org |

Applications in Microelectronics

Fluorinated polymers are a class of materials with a unique combination of properties that make them highly valuable in the microelectronics industry. researchgate.netcore.ac.uk These properties, largely due to the presence of the highly electronegative fluorine atoms, include low dielectric constants, good thermal stability, chemical resistance, and low moisture absorption. researchgate.netcore.ac.ukfluorine1.ru While specific data on poly(this compound) in microelectronic applications is limited, its fluorinated nature suggests its potential in this field.

Another significant area of application for fluorinated polymers is in photolithography, particularly as photoresist materials. researchgate.netutexas.edu Photoresists are light-sensitive materials used to pattern the surface of a substrate, a fundamental step in the manufacturing of microelectronic devices. There is ongoing research into developing new photoresist materials with improved sensitivity and resolution, especially for next-generation lithography techniques like electron-beam (e-beam) lithography. utexas.edu

Fluorinated polymethacrylates have shown promise as highly sensitive, non-chemically amplified e-beam resists. utexas.edu Studies on certain fluorinated polyacrylates have demonstrated an order of magnitude less dose requirement compared to the industry-standard, poly(methyl methacrylate) (PMMA). utexas.edu This increased sensitivity is attributed to the fluorine substituents, which can enhance the efficiency of backbone scission upon exposure to the e-beam. utexas.edu A higher sensitivity translates to shorter writing times, which can significantly improve the throughput and cost-effectiveness of e-beam lithography. utexas.edu Given these findings, it is plausible that p(TFPMA) could also exhibit favorable properties as a photoresist material.

Table 2: Properties of Fluorinated Polymers Relevant to Microelectronics

| Property | Relevance in Microelectronics |

| Low Dielectric Constant | Reduces signal crosstalk between interconnects, enabling higher device speeds and performance. researchgate.netcore.ac.uk |

| High Thermal Stability | Withstands the high temperatures used in semiconductor manufacturing processes. core.ac.ukfluorine1.ru |

| Chemical Resistance | Resists degradation from the various chemicals used in etching and cleaning steps. core.ac.ukfluorine1.ru |

| Low Moisture Absorption | Maintains stable dielectric properties in varying humidity environments. researchgate.net |

| High E-beam Sensitivity | Allows for faster patterning in electron-beam lithography, increasing manufacturing throughput. utexas.edu |

Mechanistic and Reaction Studies Involving Tfpm

Active Ester Reactivity

The ester group in P(TFPM) is highly activated towards nucleophilic substitution, a property that facilitates the straightforward conversion of the polymer into a variety of functional polymethacrylamides and other derivatives under mild conditions. This reactivity is a cornerstone of its use as a platform for creating libraries of functional polymers. researchgate.netmanchester.ac.uk

The reaction of P(TFPM) with primary and secondary amines is a highly efficient method for producing well-defined polymethacrylamides. researchgate.net This aminolysis reaction involves the nucleophilic attack of the amine on the activated ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.

Research has shown that complete conversion to the corresponding polymethacrylamide can be achieved with unhindered primary amines. researchgate.net The high reactivity of the tetrafluorophenyl ester allows these modifications to proceed under mild conditions, often at room temperature. nih.gov This method is particularly useful for synthesizing polymers that would be difficult to obtain through the direct polymerization of their corresponding methacrylamide (B166291) monomers. researchgate.net However, the reaction efficiency can be influenced by the steric hindrance and nucleophilicity of the amine. For instance, reactions with aromatic amines like aniline (B41778) are reported to not proceed under normal conditions, indicating a lower reactivity compared to aliphatic amines. researchgate.net The versatility of this reaction has been demonstrated through the creation of diverse libraries of water-soluble functional polymers. manchester.ac.uk

Table 1: Reactivity of P(TFPM) Active Ester with Various Amines

| Amine Type | Reactant Example | Typical Outcome | Reference |

|---|---|---|---|

| Primary Aliphatic | 3,3,3-trifluoropropylamine | Near-quantitative conversion to amide | nih.gov |

| Primary Aliphatic | 1-amino-2-propanol | High conversion to form PHPMA precursor | researchgate.net |

This table is interactive and represents findings from multiple studies.

Similar to amines, alcohols can react with the active ester groups of P(TFPM) in a process known as alcoholysis or transesterification. This reaction replaces the tetrafluorophenyl group with an alkoxy group, yielding a new polymethacrylate (B1205211) and 2,3,5,6-tetrafluorophenol. While this reaction is generally less facile than aminolysis due to the lower nucleophilicity of alcohols compared to amines, it still provides a viable route for post-polymerization modification. Quantitative studies have been performed on related active ester polymers, such as poly(pentafluorophenyl acrylate), confirming the feasibility of this transformation. researchgate.net

Post-Polymerization Modification Reactions

Beyond the active ester chemistry, the fluorinated aromatic ring of P(TFPM) offers additional opportunities for modification, allowing for the introduction of functionalities through different chemical pathways.

A significant and highly efficient post-polymerization modification reaction is the nucleophilic aromatic substitution (SNAr) of the fluorine atom at the para position (C-4) of the tetrafluorophenyl ring with a thiol. rsc.org This "thiol-para-fluoro" reaction is a type of "click" chemistry, characterized by its high selectivity, quantitative yields, and mild reaction conditions. researchgate.netrsc.org

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates the thiol to form a more nucleophilic thiolate anion. rsc.org This thiolate then attacks the electron-deficient aromatic ring, selectively displacing the para-fluorine atom. researchgate.net This selectivity arises because the para position is most activated towards nucleophilic attack by the electron-withdrawing ester group. The reaction proceeds without any observable side reactions involving the ester linkage or other parts of the polymer backbone. rsc.org

Kinetic studies using 19F NMR have demonstrated that these substitutions can be quantitative in as little as 3 to 80 minutes, depending on the thiol's reactivity and the choice of base. rsc.org A wide array of thiols, including aromatic, glycosidic, and primary, secondary, and tertiary aliphatic thiols, have been successfully employed in this modification. rsc.orgresearchgate.net This versatility allows for the introduction of diverse functionalities, such as glucose derivatives or even drugs like captopril, onto the polymer side chains. rsc.org

Table 2: Kinetic Data for Thiol-para-Fluoro Substitution on Fluorinated Polymers

| Thiol Type | Reactivity Trend | Typical Reaction Time (at 25–45 °C) | Reference |

|---|---|---|---|

| Aromatic / Glycosidic | Highest | < 3 minutes | rsc.org |

| Primary Aliphatic | High | < 10 minutes | rsc.org |

| Secondary Aliphatic | Moderate | ~ 30 minutes | rsc.org |

This table is interactive and summarizes kinetic findings for the thiol-para-fluoro modification reaction.

Mechanistic Aspects of Controlled Polymerization

The synthesis of well-defined P(TFPM) with controlled molecular weight and low dispersity (Đ) is crucial for its application as a precursor for advanced materials. Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully employed for this purpose. researchgate.netnih.gov

In the context of ATRP, the polymerization of TFPM has been shown to be a controlled/"living" process. researchgate.net Kinetic studies support this, demonstrating a linear increase in molecular weight with monomer conversion and the ability to perform chain extensions to create block copolymers, for instance with 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA). researchgate.net However, controlling the polymerization of fluorinated active esters like TFPM can be challenging. To achieve good control and minimize premature termination, the addition of a deactivator such as CuBr2 to the catalyst system is often necessary. The deactivator helps to maintain a low concentration of active radical species, thereby slowing the reaction rate and ensuring that polymer chains grow at a more uniform rate. researchgate.net

RAFT polymerization is another powerful technique for synthesizing well-defined P(TFPM). researchgate.net This method relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. youtube.com The mechanism involves a degenerative transfer process where the growing polymer chains are reversibly transferred between active and dormant states via the CTA. youtube.com This rapid equilibrium ensures that all polymer chains have an equal probability of growth, leading to polymers with low dispersity (Đ < 1.2) and predictable molecular weights. researchgate.net The robustness of RAFT allows for the polymerization of TFPM to produce reactive polymer precursors that can be used to synthesize complex architectures like diblock copolymers. researchgate.net

Environmental and Safety Considerations

Environmental Fate and Distribution

The environmental behavior of 2,3,5,6-tetrafluorophenyl methacrylate (B99206) is governed by its chemical structure, which combines a reactive methacrylate group with a stable, highly fluorinated aromatic ring.

Once released into the atmosphere, 2,3,5,6-tetrafluorophenyl methacrylate is expected to degrade primarily through reactions with photochemically produced hydroxyl (OH) radicals. mpausa.org The methacrylate double bond is the most likely site for this initial attack. nih.gov Studies on other unsaturated fluorinated esters show that this reaction is relatively rapid, leading to short atmospheric lifetimes. nih.gov For example, the atmospheric half-lives for simple alkyl methacrylates reacting with OH radicals are estimated to be in the range of 4.4 to 7.0 hours. mpausa.org While the tetrafluorophenyl group may influence the reaction rate, the reaction with OH radicals is considered the main tropospheric chemical removal process for such compounds. nih.gov This rapid degradation suggests that the compound would likely be oxidized near its source of emission, contributing to local photooxidant and ozone formation. nih.gov

The biodegradation of this compound is anticipated to be a slow process. The molecule has two potential points of microbial attack: the ester linkage and the fluorinated aromatic ring.

While simple alkyl methacrylate esters are known to biodegrade rapidly in water and sewage treatment plants, the high degree of fluorination on the phenyl group of this compound is expected to confer significant resistance to microbial degradation. mpausa.org The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making fluorinated compounds generally persistent against both physicochemical and biological degradation. mdpi.commdpi.com

Studies on fluorotelomer-based acrylate (B77674) polymers have shown that the ester linkage can undergo hydrolysis, releasing the fluorinated side chains. nih.govresearchgate.net However, the subsequent degradation of these liberated polyfluorinated substances is often slow. nih.gov For instance, the metabolite 3,5,6-trichloro-2-pyridinol, which is structurally similar to the fluorinated portion of the title compound, is noted for being persistent and refractory to microbial degradation. plos.org Therefore, while the ester group may be hydrolyzed, the resulting 2,3,5,6-tetrafluorophenol (B1216870) is likely to persist in soil and aquatic environments.

The potential for this compound to bioaccumulate in organisms is a significant consideration. Bioaccumulation is influenced by factors such as a substance's hydrophobicity (often estimated by the octanol-water partition coefficient, log Kow) and its rate of metabolism and elimination by the organism.

Many poly- and perfluoroalkyl substances (PFAS) are known to be persistent and to bioaccumulate in living organisms. mdpi.com Chemicals with a high log Kow value (typically > 4) tend to partition into the fatty tissues of organisms. epa.gov The highly fluorinated structure of this compound suggests it is a hydrophobic compound, which would indicate a potential for bioaccumulation. ecetoc.org While simple methyl methacrylate is not expected to bioconcentrate, with a calculated bioconcentration factor (BCF) of about 3, the properties of the tetrafluorophenyl group are likely to dominate the bioaccumulation potential of the entire molecule. canada.ca In the absence of experimental data, predictive models like the US EPA's EPI Suite™ can be used to estimate the BCF based on the chemical structure. nih.govepa.gov

Hazard Assessment and Ecotoxicity

The hazard profile of this compound is related to both the methacrylate moiety, which can act as an irritant and sensitizer, and the polyfluorinated phenyl group, which is characteristic of persistent organic pollutants.

Table 1: Examples of Aquatic Toxicity for Select PFAS Compounds (for illustrative purposes) Note: These data are for other PFAS compounds and not for this compound.

Human exposure to this compound would most likely occur in occupational settings via inhalation or dermal contact. epa.gov The health effects can be inferred from its structural components.

The methacrylate group is associated with irritation. Methyl methacrylate is known to be irritating to the skin, eyes, and mucous membranes. epa.gov The closely related compound, 2,3,5,6-tetrafluorophenyl acrylate, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is reasonable to expect similar irritant properties from this compound.

The polyfluorinated component raises concerns associated with broader PFAS exposure. Epidemiological studies have linked exposure to certain PFAS with a range of adverse health outcomes, including:

Immune system effects : Altered immune function and reduced response to vaccines. nih.govnih.gov

Hormonal disruption : Interference with thyroid function. nih.govbepls.com

Organ-specific toxicity : Adverse effects on the liver and kidneys. nih.gov

Reproductive and developmental issues : Low infant birth weight and other adverse outcomes. nih.govsacredheart.edu

Cancer : Associations with kidney and testicular cancer have been noted for some PFAS compounds. nih.gov

While these effects are linked to legacy PFAS like PFOA and PFOS, they highlight the potential for highly fluorinated organic compounds to interfere with biological systems.

Table 2: GHS Hazard Classification for the Analogue Compound 2,3,5,6-Tetrafluorophenyl Acrylate

Human Exposure and Health Effects (Note: Excluding dosage/administration)

Mitigation Strategies for Environmental Impact

The environmental impact of this compound is primarily associated with its persistence and the potential environmental fate of fluorinated organic compounds. While specific environmental fate and effects studies for this compound are limited, general principles for handling and disposal of fluorinated polymers and monomers can be applied to mitigate its environmental impact.

Fluorinated polymers are known for their high stability and resistance to degradation. acs.orgresearchgate.net This persistence means that their release into the environment should be minimized. The biodegradation of fluorinated polymers is a very slow process, with estimated half-lives of hundreds to over a thousand years in soil. acs.orgresearchgate.net While the monomeric form is more likely to undergo some degradation, the carbon-fluorine bond is exceptionally strong, making complete mineralization challenging for microorganisms. mdpi.comasm.org

Mitigation strategies should therefore focus on preventing the release of the monomer and resulting polymer into the environment. This includes:

Containment and Engineering Controls: In industrial settings, the use of closed systems for production and polymerization processes is crucial to prevent the release of vapors and liquid spills. Adequate ventilation and exhaust systems should be in place to capture any fugitive emissions.

Waste Management: All waste containing this compound, whether in monomeric or polymeric form, should be treated as hazardous waste. Disposal should be carried out in accordance with local, state, and federal regulations. High-temperature incineration is often the preferred method for the destruction of fluorinated organic compounds. mdpi.com Landfilling of untreated waste should be avoided to prevent long-term environmental contamination.

Spill Response: In the event of a spill, immediate action should be taken to contain the material and prevent it from entering drains, soil, or waterways. Absorbent materials should be used to soak up the spill, and all contaminated materials should be collected in sealed containers for proper disposal.

Personal Protective Equipment (PPE): While primarily for worker safety, the use of appropriate PPE, such as gloves, goggles, and respiratory protection, also helps to prevent the spread of the chemical outside of the immediate work area.

The broader class of per- and polyfluoroalkyl substances (PFAS), to which fluorinated methacrylates are related, has come under scrutiny for their persistence and potential for long-range environmental transport. Therefore, a cradle-to-grave stewardship approach is essential for managing compounds like this compound to minimize their environmental footprint.

Future Directions and Emerging Research

Development of Novel TFPM-based Polymeric Architectures

The next wave of innovation in TFPM-based materials lies in the creation of complex, precisely-defined polymeric architectures. While the synthesis of simple homopolymers and random copolymers is established, the focus is shifting towards leveraging controlled/living radical polymerization (CLRP) techniques to build sophisticated structures with tailored functionalities. uminho.ptresearchgate.net